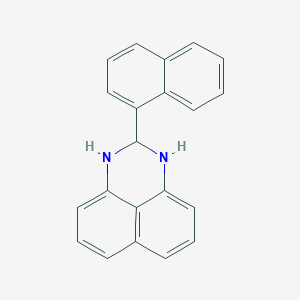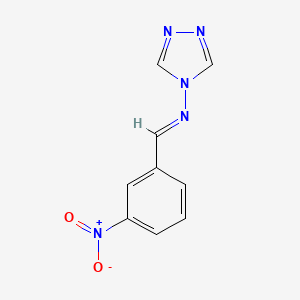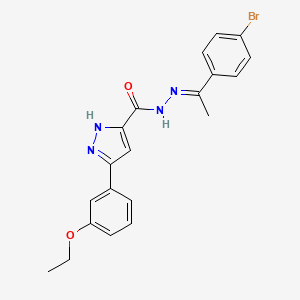![molecular formula C30H29ClN2O3S B11665164 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11665164.png)
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[4-(propan-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[N-(5-Chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[N-(5-chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-(propan-2-yl)phenylamine and benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-{[N-(5-Chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[N-(5-Chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[N-(5-chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.
4-Chloro-2-methylphenol: Used in the synthesis of various organic compounds.
Uniqueness
4-{[N-(5-Chloro-2-methylphenyl)benzenesulfonamido]methyl}-N-[4-(propan-2-yl)phenyl]benzamide is unique due to its specific structure, which allows for diverse interactions with molecular targets. This uniqueness makes it valuable in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C30H29ClN2O3S |
|---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C30H29ClN2O3S/c1-21(2)24-14-17-27(18-15-24)32-30(34)25-12-10-23(11-13-25)20-33(29-19-26(31)16-9-22(29)3)37(35,36)28-7-5-4-6-8-28/h4-19,21H,20H2,1-3H3,(H,32,34) |
InChI Key |
JGCOMTQBKLJJFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(C)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665083.png)

![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11665093.png)
![(4E)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11665101.png)
![(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11665108.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665113.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665115.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665119.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665136.png)
![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665142.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11665149.png)


![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11665161.png)
